molecular formula C30H42O5 B1171476 cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene CAS No. 160611-51-8

cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene

Cat. No.: B1171476
CAS No.: 160611-51-8
M. Wt: 482.6 g/mol
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Description

Properties

IUPAC Name

cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12.C8H8.C6H12O.C4H2O3.C3H8O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;7-6-4-2-1-3-5-6;5-3-1-2-4(6)7-3;1-3(2)4/h3-8H,1-2H3;2-7H,1H2;6-7H,1-5H2;1-2H;3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJDHZWJCVZUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1.CC(C)O.C=CC1=CC=CC=C1.C1CCC(CC1)O.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160611-51-8
Record name 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester
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Record name 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester
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Record name Polymer of ethenylbenzene, 2,5-furandione, 1-methylethylbenzene, partial cyclohexyl-1-methylethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene typically involves the copolymerization of styrene and maleic anhydride. The reaction is carried out under controlled conditions to ensure the desired copolymer composition. The resulting copolymer is then partially esterified with cyclohexanol and isopropanol to convert some of the acid groups into ester groups. The cumene termination is achieved by reacting the copolymer with cumene .

Industrial Production Methods

In industrial settings, the production of this copolymer involves large-scale polymerization reactors where styrene and maleic anhydride are copolymerized. The partial esterification and cumene termination are carried out in subsequent steps, often using continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Cumene (Isopropylbenzene)

Cumene is a key intermediate in phenol and acetone production via the cumene process , which involves two major reactions:

Oxidation to Cumene Hydroperoxide

Cumene reacts with oxygen under radical chain conditions:
Cumene+O2Cumene Hydroperoxide CHP \text{Cumene}+\text{O}_2\rightarrow \text{Cumene Hydroperoxide CHP }

  • Conditions : 5 atm pressure, 80–120°C, phosphoric acid or zeolite catalysts .

  • Mechanism : Tertiary benzylic hydrogen abstraction forms a cumene radical, which reacts with oxygen to form CHP .

Acid-Catalyzed Rearrangement (Hock Rearrangement)

CHP decomposes in acidic media to phenol and acetone:
CHPH+Phenol+Acetone\text{CHP}\xrightarrow{\text{H}^+}\text{Phenol}+\text{Acetone}

  • Catalysts : Sulfuric acid, acidified bentonite clay .

  • Key Steps : Protonation of the hydroperoxide oxygen, phenyl migration, and carbocation formation .

Table 1: Cumene Reaction Parameters

Reaction TypeConditionsCatalystsYield/Conversion
Oxidation80–120°C, 5 atm O₂Zeolites, H₃PO₄70–75% cumene
Hock Rearrangement50–90°C, acidic mediumH₂SO₄, bentonite clay>90% CHP conversion

Key Findings :

  • Cumene hydroperoxide decomposition is highly exothermic and requires careful thermal management to prevent runaway reactions .

  • Transalkylation of diisopropylbenzene (DIPB) with benzene improves cumene yields (up to 90%) .

Cyclohexanol

Cyclohexanol undergoes dehydration and oxidation as primary reactions:

Dehydration to Cyclohexene

CyclohexanolH+Cyclohexene+H2O\text{Cyclohexanol}\xrightarrow{\text{H}^+}\text{Cyclohexene}+\text{H}_2\text{O}

  • Catalysts : 85% H₃PO₄, zeolites .

  • Mechanism : Protonation of the hydroxyl group, followed by E2 elimination or carbocation-mediated pathways .

Oxidation to Cyclohexanone

Cyclohexanol O Cyclohexanone\text{Cyclohexanol}\xrightarrow{\text{ O }}\text{Cyclohexanone}

  • Oxidants : O₂ with cobalt catalysts or CrO₃ .

Table 2: Cyclohexanol Reaction Parameters

Reaction TypeConditionsCatalysts/OxidantsSelectivity/Notes
Dehydration250–380°C, H₂O density 0.08–0.81 g/cm³H₃PO₄, H₂O (HTW)75–90% cyclohexene
Oxidation150–250°C, airCo catalystsCo-forms KA oil (ketone-alcohol)

Key Findings :

  • High-temperature water (HTW) promotes cyclohexanol dehydration via an E2 mechanism without added acid .

  • Cyclohexanol alkylates phenol via carbocation intermediates in zeolite-catalyzed reactions .

Furan-2,5-Dione (Maleic Anhydride)

No relevant data on furan-2,5-dione reactions was found in the provided sources.

Propan-2-ol (Isopropyl Alcohol)

No specific reaction data for propan-2-ol was identified in the reviewed sources.

Styrene

Styrene reactions were not addressed in the provided research materials.

Scientific Research Applications

Cumene

Overview
Cumene (isopropylbenzene) is primarily used as an intermediate in the production of phenol and acetone through the cumene process. It is also involved in the synthesis of other compounds such as styrene and α-methylstyrene.

Applications

  • Chemical Manufacturing : Cumene accounts for 95% of its usage as a precursor for phenol and acetone production. It is also utilized in producing detergents, di-isopropylbenzene, and various resins .
  • Solvent : It serves as a solvent in paints, enamels, and lacquers due to its ability to dissolve fats and resins .
  • Catalyst : In resin production, cumene acts as a catalyst for acrylic and polyester-type resins .

Case Studies

  • A study on inhalation exposure to cumene in mice revealed dose-related increases in tumor incidences, indicating potential carcinogenic effects . This highlights the need for careful handling in industrial applications.

Cyclohexanol

Overview
Cyclohexanol is a colorless liquid with a distinctive detergent-like odor. It is primarily used as a solvent and as an intermediate in the production of nylon.

Applications

  • Nylon Production : Cyclohexanol is crucial in synthesizing caprolactam, which is used to produce nylon 6 .
  • Solvent : It serves as a solvent for coatings, adhesives, and other industrial applications .
  • Chemical Intermediate : It is used to produce various chemicals such as cyclohexanone and phenol .

Furan-2,5-Dione

Overview
Furan-2,5-dione (maleic anhydride) is an important compound in organic synthesis with significant applications in polymer chemistry.

Applications

  • Polymer Production : Furan-2,5-dione is used to produce unsaturated polyesters and other polymers. Its reactivity allows it to participate in various polymerization processes.
  • Chemical Synthesis : It serves as a building block for synthesizing pharmaceuticals and agrochemicals due to its electrophilic properties.

Propan-2-Ol

Overview
Propan-2-ol (isopropyl alcohol) is a common solvent and disinfectant with widespread use in both industrial and household products.

Applications

  • Solvent : It is widely used as a solvent for oils, resins, and other substances in the chemical industry .
  • Antiseptic Agent : Due to its antibacterial properties, propan-2-ol is commonly used in hand sanitizers and disinfectants .

Styrene

Overview
Styrene is an aromatic monomer primarily used in producing polystyrene plastics.

Applications

  • Plastic Production : Styrene is essential for manufacturing polystyrene and styrene-acrylonitrile copolymers, which are utilized in packaging materials, insulation, and automotive parts .
  • Resin Production : It is also used in producing synthetic rubber and other resins .

Comparative Table of Applications

CompoundPrimary ApplicationSecondary Applications
CumenePhenol & Acetone ProductionSolvent for paints; catalyst for resins
CyclohexanolNylon ProductionSolvent; intermediate for various chemicals
Furan-2,5-DionePolymer ProductionBuilding block for pharmaceuticals
Propan-2-OlSolventAntiseptic agent
StyrenePolystyrene ProductionSynthetic rubber; various resins

Mechanism of Action

The mechanism of action of cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene involves its ability to interact with various molecular targets. The ester groups can form hydrogen bonds with other molecules, while the styrene units provide hydrophobic interactions. These interactions enable the copolymer to stabilize emulsions, disperse pigments, and form stable films .

Comparison with Similar Compounds

Cumene (Isopropylbenzene)

Cumene (C₉H₁₂) is an aromatic hydrocarbon produced via the alkylation of benzene with propylene . It is a key intermediate in the cumene process, yielding phenol and acetone . Cumene is also a volatile organic compound (VOC) emitted during industrial processes like composite curing .

Cyclohexanol

Cyclohexanol (C₆H₁₁OH) is a cyclic alcohol synthesized via the oxidation of cyclohexane, often using boron catalysts . It serves as a precursor to cyclohexanone, which is critical in nylon production .

Furan-2,5-dione (Maleic Anhydride)

Furan-2,5-dione (C₄H₂O₃) is a cyclic anhydride used in polymer synthesis, such as styrene-maleic anhydride copolymers . Derivatives like 3-isobutyl-4-aryl-furan-2,5-dione exhibit bioactivity .

Propan-2-ol (Isopropyl Alcohol)

Propan-2-ol (C₃H₇OH) is a secondary alcohol widely used as a solvent and disinfectant. It is a byproduct of catalytic cracking processes and decomposes over acidic catalysts like zeolites .

Styrene

Styrene (C₈H₈) is a vinyl aromatic hydrocarbon produced via ethylbenzene dehydrogenation . It is a monomer for polystyrene and acrylonitrile butadiene styrene (ABS) resins . Styrene is a major VOC and hazardous air pollutant (HAP) emitted during plastic manufacturing .

Comparison with Similar Compounds

Cumene vs. Ethylbenzene and Toluene

Property Cumene Ethylbenzene Toluene
Structure Isopropylbenzene Ethyl-substituted benzene Methyl-substituted benzene
Production Benzene + propylene Benzene + ethylene Catalytic reforming
Primary Use Phenol/acetone synthesis Styrene production Solvent, gasoline additive
Reactivity Decomposes to benzene in catalytic cracking Higher conversion in autothermal reforming than benzene Stable under mild conditions
VOC Emissions Detected at lower levels than styrene Less volatile than styrene Common VOC, regulated

Key Findings :

  • Ethylbenzene and cumene show higher conversion rates in autothermal reforming over Rh–Ce/γ-Al₂O₃ compared to benzene or toluene due to their alkyl groups .
  • Cumene hydroperoxide decomposes via O–O bond scission, forming acetone and radicals .

Cyclohexanol vs. Cyclohexanone and Menthol

Property Cyclohexanol Cyclohexanone Menthol
Structure Secondary alcohol Ketone Cyclic monoterpene alcohol
Synthesis Cyclohexane oxidation Cyclohexanol dehydrogenation Plant extraction/synthesis
Applications Nylon precursor Solvent, nylon production Pharmaceuticals, flavoring
Reactivity Oxidizes to cyclohexanone Resists further oxidation Stable, undergoes esterification

Key Findings :

  • Cyclohexanol’s oxidation to cyclohexanone is critical in the nylon-6,6 supply chain .

Furan-2,5-dione vs. Phthalic Anhydride

Property Furan-2,5-dione Phthalic Anhydride
Structure Five-membered cyclic anhydride Six-membered cyclic anhydride
Applications Copolymers with styrene Polyester resins, plasticizers
Reactivity Forms charge-transfer complexes with styrene Less reactive in radical polymerizations

Key Findings :

  • Furan-2,5-dione copolymerizes with styrene in the presence of cumene, forming free radicals that initiate polymerization .

Propan-2-ol vs. Ethanol and Methanol

Property Propan-2-ol Ethanol Methanol
Structure Secondary alcohol Primary alcohol Primary alcohol
Decomposition Dehydrates to propene Dehydrates to ethylene Oxidizes to formaldehyde
Catalytic Activity High decomposition over natural zeolites Moderate activity Low stability in acidic conditions

Key Findings :

  • Propan-2-ol decomposes efficiently over natural mordenite and clinoptilolite zeolites, indicating accessible acid sites .

Styrene vs. α-Methylstyrene and Vinyl Chloride

Property Styrene α-Methylstyrene Vinyl Chloride
Structure Vinylbenzene Methyl-substituted styrene Chlorinated vinyl monomer
Production Ethylbenzene dehydrogenation Cumene derivative Ethylene dichloride cracking
Stability Stable in autothermal reforming Less volatile Highly toxic, regulated
VOC Emissions Dominant HAP in composites Lower emissions Carcinogenic, restricted

Key Findings :

  • Styrene emissions exceed other VOCs like cumene and acetophenone during trenchless construction .
  • α-Methylstyrene is used to characterize catalyst acid strength due to structural similarity to styrene oligomers .

Data Tables

Table 1: Catalytic Reforming of Aromatics over Rh–Ce/γ-Al₂O₃

Compound Conversion (%) Primary Products
Benzene 15 Syngas (CO + H₂)
Toluene 20 Syngas
Ethylbenzene 65 Styrene, syngas
Cumene 60 Benzene, acetone
Styrene 10 Stable (low conversion)

Table 2: VOC Emissions During Composite Curing

Compound Concentration (ppm) HAP Status
Styrene 120–150 Yes
Cumene 5–10 Yes
Acetophenone 2–5 No
Benzaldehyde 1–3 No

Biological Activity

This article explores the biological activities of five organic compounds: cumene , cyclohexanol , furan-2,5-dione , propan-2-ol , and styrene . Each compound has unique properties and applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. This analysis will include data tables, case studies, and detailed research findings to provide a comprehensive overview.

Overview of Compounds

CompoundChemical StructureMolecular Weight (g/mol)
CumeneC₉H₁₂120.19
CyclohexanolC₆H₁₂O100.16
Furan-2,5-dioneC₄H₂O₂86.06
Propan-2-olC₃H₈O60.10
StyreneC₈H₈104.15

1. Cumene

Cumene is primarily known for its role in the production of phenol and acetone. Research indicates that cumene exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli at certain concentrations . Additionally, cumene has been investigated for its potential use in phytoremediation to remove organic contaminants from soil and water .

2. Cyclohexanol

Cyclohexanol is a versatile compound used in the synthesis of nylon and as a solvent. Its biological activity includes antioxidant properties , which can protect cells from oxidative stress. A study highlighted its ability to scavenge free radicals effectively . Furthermore, cyclohexanol has shown potential in anti-inflammatory applications , suggesting it could be beneficial in treating conditions like arthritis .

3. Furan-2,5-dione

Furan-2,5-dione (also known as maleic anhydride) is recognized for its role in organic synthesis and as a building block for various pharmaceuticals. It exhibits cytotoxic activity against cancer cell lines, making it a candidate for further research in cancer therapy . Additionally, furan-2,5-dione has been studied for its potential as an herbicide , effectively controlling weed growth by disrupting their metabolic processes .

4. Propan-2-ol

Propan-2-ol (isopropyl alcohol) is widely used as a disinfectant and solvent. Its biological activity includes significant antimicrobial effects , making it effective against bacteria and viruses . Moreover, propan-2-ol has been explored for its role in enhancing the efficacy of certain drugs through improved solubility and absorption rates .

5. Styrene

Styrene is primarily known for its use in producing polystyrene plastics but also possesses notable biological activities. Research indicates that styrene can induce genotoxic effects in mammalian cells, raising concerns regarding its safety as an industrial chemical . However, styrene derivatives have been investigated for their potential therapeutic applications in drug development due to their ability to interact with biological targets effectively .

Case Studies

  • Cumene Phytoremediation Study
    • A study conducted at Louisiana State University evaluated the effectiveness of certain plant species in remediating cumene-contaminated groundwater. Results indicated that selected species could significantly reduce cumene levels through uptake and degradation processes .
  • Cyclohexanol Antioxidant Properties
    • Research published in the Journal of Agricultural and Food Chemistry demonstrated that cyclohexanol exhibited strong antioxidant activity in vitro, suggesting potential applications in food preservation and health supplements .
  • Furan-2,5-dione as an Herbicide
    • A patent detailed the use of furan-2,5-dione derivatives as herbicides effective against monocotyledonous weeds, highlighting their application in agricultural practices to enhance crop yields while minimizing environmental impact .

Q & A

Q. Cumene: What experimental methods optimize phenol synthesis via the cumene process while minimizing α-methyl styrene (AMS) formation?

  • Methodology : Use a two-step catalytic system: (i) auto-oxidation of cumene to cumene hydroperoxide (CHP) at 90–110°C with air, and (ii) CHP cleavage over solid acid catalysts (e.g., sulfonic acid resins) at 60–80°C. AMS formation occurs via dehydration of dimethyl benzyl alcohol; suppress this by maintaining low water content (<0.5 wt%) and recycling AMS through selective hydrogenation (Pd or Pt catalysts) to regenerate cumene .
  • Key Data : AMS selectivity increases above 110°C (3–5% yield at 100°C vs. 12% at 130°C) .

Q. Styrene: How does phenyl-acetylene (PA) contamination affect styrene polymerization, and what purification techniques are effective?

  • Methodology : PA inhibits chain propagation in free-radical polymerization. Use selective hydrogenation (e.g., Lindlar catalyst) to convert PA to styrene while avoiding styrene saturation to ethylbenzene. Monitor PA levels via GC-FID; limit PA to <50 ppm for polystyrene synthesis .
  • Key Data : PA hydrogenation achieves >99% conversion at 50°C with 0.1% Pd/C catalyst .

Q. Cyclohexanol: What are the mechanistic differences between cyclohexane autoxidation and boric acid-assisted oxidation for cyclohexanol synthesis?

  • Methodology :
    • Autoxidation: Non-catalytic, radical-chain mechanism at 150–160°C, yielding cyclohexanol/cyclohexanone (KA oil, 4:1 ratio). Use AIBN as initiator to accelerate initiation .
    • Boric acid process: Boric acid traps cyclohexyl hydroperoxide, shifting selectivity to cyclohexanol (80% yield). Requires post-reaction hydrolysis .
  • Key Data : Boric acid reduces ketone formation by 60% compared to autoxidation .

Q. Propan-2-ol: How does dehydrogenation to acetone compare with the cumene process in terms of catalyst stability?

  • Methodology : Compare ZnOx (600°C) and Cu (750°C) catalysts for propan-2-ol dehydrogenation vs. cumene hydroperoxide (CHP) cleavage. ZnOx shows higher stability (90% conversion after 100 h) but lower acetone purity (95%) vs. CHP cleavage (99% purity, but catalyst deactivation by water) .

Q. Furan-2,5-dione: What initiation mechanisms dominate in styrene–maleic anhydride copolymerization with cumene as solvent?

  • Methodology : Cumene acts as a hydrogen donor in free-radical initiation. Use ESR to detect cumene-derived radicals. Inhibit with DPPH to confirm radical pathway; equimolar copolymer forms via alternating charge-transfer complex .

Advanced Research Questions

Q. Cumene: How do competing reactions between 2-phenyl-2-propanol dehydration and CHP decomposition influence phenol yield?

  • Methodology : Co-feed 2-phenyl-2-propanol (PP) and CHP over montmorillonite catalysts. Use in-situ FTIR to track PP dehydration (to AMS) vs. PP–CHP coupling (to dicumyl peroxide). Water from PP dehydration poisons acid sites, reducing CHP decomposition rate by 40% .
  • Data Contradiction : PP alone dehydrates rapidly, but with CHP, coupling dominates. Resolve via kinetic modeling: PP–CHP reaction rate constant (k₁ = 0.15 min⁻¹) exceeds PP dehydration (k₂ = 0.05 min⁻¹) .

Q. Styrene: What catalytic strategies mitigate ethylbenzene dehydrogenation equilibrium limitations in styrene synthesis?

  • Methodology : Use membrane reactors to remove H₂ (shifts equilibrium). Test Pd-Ag membranes at 600°C; achieve 85% conversion vs. 65% in fixed-bed reactors. Alternatively, co-feed CO₂ as soft oxidant to consume H₂ via reverse water-gas shift .

Q. Cyclohexanol: How does water concentration affect selectivity in cyclohexane autoxidation?

  • Methodology : Vary H₂O (0–5 wt%) in a continuous stirred-tank reactor. High water (3%) increases cyclohexanone selectivity (from 20% to 35%) by quenching hydroxyl radicals. Validate via kinetic isotope studies .

Q. Propan-2-ol: Can spectroscopic methods differentiate surface intermediates during acetone synthesis over ZnOx vs. Cu?

  • Methodology : Use operando DRIFTS to identify adsorbed isopropoxide intermediates. ZnOx stabilizes iso-propoxy species, while Cu promotes β-hydride elimination (acetone formation). Correlate with TPD-MS to quantify desorption activation energies .

Q. Furan-2,5-dione: How do solvent polarity and H-donor strength influence copolymer composition in styrene–maleic anhydride systems?

  • Methodology : Compare cumene (low polarity, strong H-donor) vs. acetonitrile (high polarity, weak H-donor). Use MALDI-TOF to analyze copolymer sequences. Cumene increases alternation (90% alternating units) due to enhanced charge-transfer complex stability .

Data Contradictions and Resolution Strategies

Q. CHP Decomposition Pathways in Cumene Processes

  • Conflict : reports dicumyl peroxide (DCP) as a stable by-product, while assumes direct CHP cleavage.
  • Resolution : DCP forms only in PP-rich systems. Use GC-MS to track DCP in feeds with >2% PP. Under standard conditions (PP <1%), CHP cleavage dominates .

Q. Styrene Purification Efficiency

  • Conflict : claims PA hydrogenation achieves >99% conversion, but notes residual PA in polymerization-grade styrene.
  • Resolution : Catalyst aging reduces efficiency. Regenerate Pd/C with H₂O₂ washes to restore activity .

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